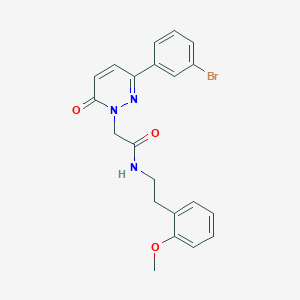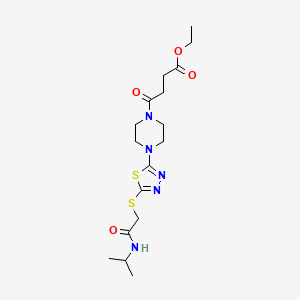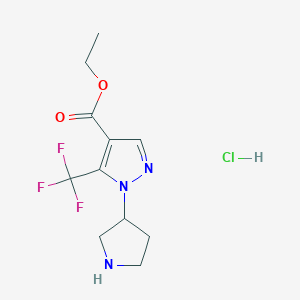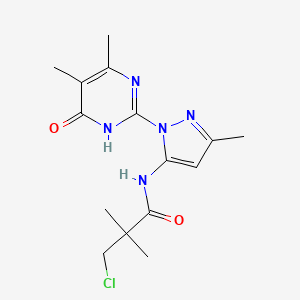![molecular formula C22H17Cl2F3N4O3 B2972665 4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide CAS No. 338418-47-6](/img/structure/B2972665.png)
4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrrole derivative with a carbohydrazide group and a trifluoromethyl phenoxy group. Pyrrole derivatives are a class of compounds that have been studied for their potential biological activities . The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a carbohydrazide group, and a trifluoromethyl phenoxy group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrrole ring, the carbohydrazide group, and the trifluoromethyl phenoxy group .Aplicaciones Científicas De Investigación
Polymer Industry Applications
This compound is structurally related to di(2,4-dichlorobenzoyl) peroxide (DCBP), which is widely used in the polymer industry. DCBP acts as an initiator, curing agent, and cross-linking agent for silicone rubber, particularly in the pressureless hot-air vulcanization process . The related compound may share similar properties and could potentially be used in the production of dimethyl silicone elastomers, offering advantages such as a fast curing rate and a bubble-free cured product.
Thermal Decomposition Analysis
The thermal decomposition characteristics of DCBP have been extensively studied using calorimetric techniques . Given the structural similarity, 4-(2,4-dichlorobenzoyl)-1-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide could also be analyzed using differential scanning calorimetry to determine its thermal stability and decomposition kinetics, which is crucial for safe handling and storage.
Environmental Safety and Decomposition
Organic peroxides like DCBP can decompose into toxic by-products such as dioxins . Research into the decomposition products of 4-(2,4-dichlorobenzoyl)-1-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide could provide insights into environmental safety measures and decontamination processes required in case of accidental release.
Synthesis of Benzamide Derivatives
Benzene nucleus and its acyl chloride compounds, like 3,5-dichlorobenzoyl chloride, have various applications in synthesizing benzamide derivatives . The compound could serve as a precursor or intermediate in the synthesis of novel benzamide derivatives with potential pharmaceutical applications.
Calorimetric Studies for Safety Parameters
The compound’s thermokinetic data could be used to establish threshold safety parameters for packing and handling thermally sensitive materials . This would help in predicting and preventing runaway reactions, which can lead to pressure rise and release of toxic by-products.
Propiedades
IUPAC Name |
N-[(Z)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N4O3/c1-31-10-12(20(32)16-6-5-14(23)9-17(16)24)7-18(31)21(33)30-29-19(28)11-34-15-4-2-3-13(8-15)22(25,26)27/h2-10H,11H2,1H3,(H2,28,29)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWHFZDBYBVSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN=C(COC2=CC=CC(=C2)C(F)(F)F)N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=CC(=C2)C(F)(F)F)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2972587.png)







![4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2972599.png)
![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)